molecular formula C39H64O22 B1235721 Helminthosporoside A

Helminthosporoside A

カタログ番号: B1235721
分子量: 884.9 g/mol
InChIキー: USAJESQTSDBMKW-QQCQSHJHSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Helminthosporoside A is a sesquiterpenoid glycoside obtained from Helminthosporium sacchari with formula C39H64O22. It is a carbobicyclic compound, a carbohydrate derivative, a sesquiterpenoid and a glycoside.

科学的研究の応用

  • Helminth Biology and Immune Response :

    • Helminths, including Helminthosporide A, are a significant subject of study due to their role as common infectious agents in developing countries. Research delves into their biology, genome projects, and their interactions with the human immune system. Insights from these studies aim to contribute to new drugs, diagnostics, and vaccines targeting parasitic worms (Hotez et al., 2008).
  • Modification of Anthelmintic Drugs :

    • The modification and enhancement of anthelmintic drugs through nanotechnology and drug delivery systems is a significant area of research. This involves improving the solubility and efficacy of drugs like Helminthosporide A, aiming to tackle issues like anthelmintic resistance (Varlamova et al., 2022).
  • Helminth Therapy in Autoimmune Diseases :

    • The potential of Helminthosporide A in modulating immune responses is explored in the context of treating autoimmune diseases. Research indicates that helminths, due to their ability to modulate immune responses, might be used to treat inflammatory human diseases. Studies are focusing on live parasitic worms, their secretions, and synthetic molecules derived from them to treat autoimmune diseases (Smallwood et al., 2017).
  • Immunomodulatory Effects of Helminths :

    • Helminths, including Helminthosporide A, have evolved various mechanisms to evade immune surveillance, potentially offering therapeutic effects for autoimmune and inflammatory diseases. This involves studying their excretory/secretory products and understanding the mechanisms of action to potentially use these molecules as immunotherapies (Harnett & Harnett, 2010).
  • Helminth-Modulated Macrophages in Inflammatory Disease Treatment :

    • Helminth-modulated macrophages could be a novel therapeutic approach for treating inflammatory diseases. Helminths target host cells, including macrophages, inducing an alternatively activated phenotype that aids in infection elimination, tissue repair, and wound healing. This research explores the application of helminth-modulated macrophages as a potential new therapy for inflammatory diseases (Steinfelder et al., 2016).
  • Anthelmintic Drug Discovery and Target Identification :

    • The role of open science in anthelmintic drug discovery, including targeting helminths like Helminthosporide A, is significant. It involves identifying new targets for antiparasitic agents, phenotypic screening, and the use of open-source systems for compound screening against different parasite pathogens (Partridge et al., 2020).
  • Genomic Characterization and Mitochondrial Genomes of Helminths :

    • Next-generation sequencing technologies are being employed for rapid sequencing, annotation, and analysis of mitochondrial genomic datasets of helminths. This is crucial for understanding their taxonomy, epidemiology, evolutionary history, and the identification of genetic markers for informative systematic and epidemiological studies (Jex et al., 2010).

特性

分子式

C39H64O22

分子量

884.9 g/mol

IUPAC名

(2R,3R,4R,5S)-2-[(1R)-1-[(2R,3R,4R,5R)-5-[2-[(4aR,6R)-6-[(2R,3R,4R,5R)-5-[(1R)-1-[(2R,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoxy]-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethoxy]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol

InChI

InChI=1S/C39H64O22/c1-14-6-17(55-36-30(53)26(49)34(61-36)22(12-43)57-38-29(52)24(47)32(59-38)20(45)10-41)8-39(3)5-4-16(7-18(14)39)15(2)13-54-35-27(50)25(48)33(60-35)21(11-42)56-37-28(51)23(46)31(58-37)19(44)9-40/h16-17,19-38,40-53H,2,4-13H2,1,3H3/t16?,17-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,39-/m1/s1

InChIキー

USAJESQTSDBMKW-QQCQSHJHSA-N

異性体SMILES

CC1=C2CC(CC[C@@]2(C[C@@H](C1)O[C@H]3[C@@H]([C@H]([C@@H](O3)[C@@H](CO)O[C@H]4[C@@H]([C@H]([C@@H](O4)[C@@H](CO)O)O)O)O)O)C)C(=C)CO[C@H]5[C@@H]([C@H]([C@@H](O5)[C@@H](CO)O[C@H]6[C@@H]([C@H]([C@@H](O6)[C@@H](CO)O)O)O)O)O

SMILES

CC1=C2CC(CCC2(CC(C1)OC3C(C(C(O3)C(CO)OC4C(C(C(O4)C(CO)O)O)O)O)O)C)C(=C)COC5C(C(C(O5)C(CO)OC6C(C(C(O6)C(CO)O)O)O)O)O

正規SMILES

CC1=C2CC(CCC2(CC(C1)OC3C(C(C(O3)C(CO)OC4C(C(C(O4)C(CO)O)O)O)O)O)C)C(=C)COC5C(C(C(O5)C(CO)OC6C(C(C(O6)C(CO)O)O)O)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。